N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-6-(3,4-dimethoxyphenyl)quinazolin-4-amine
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Overview
Description
AZD2836 is a GT-1a and GT-1b inhibitor. It acts by interfering with host-mediated processes essential to viral replication.
Scientific Research Applications
Antimicrobial and Antibacterial Applications
A variety of quinazoline derivatives, including those structurally related to N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-6-(3,4-dimethoxyphenyl)quinazolin-4-amine, have been synthesized and studied for their antimicrobial properties. These compounds have demonstrated interesting antibacterial activity against both gram-positive and gram-negative organisms, indicating their potential as antimicrobial agents (Sharma, Hussain, & Amir, 2008), (Badwaik, Sonkar, Singh, Rajpal, Sisodiya, & Pandey, 2009), (Yan, Lv, Du, Gao, Huang, & Bao, 2016).
Anti-Inflammatory Applications
Compounds related to N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-6-(3,4-dimethoxyphenyl)quinazolin-4-amine have been developed and evaluated for their anti-inflammatory potential. These compounds have shown significant ability to reduce formalin-induced paw edema in rats, indicating their effectiveness as anti-inflammatory agents (Martynenko, Antypenko, Nosulenko, Berest, & Kovalenko, 2019), (Martynenko, Antypenko, Nosulenko, Berest, & Kovalenko, 2020).
Anticancer Applications
Several quinazoline derivatives have been investigated for their anticancer activity. These compounds have been tested against various human tumor cell lines, demonstrating their potential as antiproliferative agents (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020). Additionally, they have shown to induce apoptosis in cancer cells, further underscoring their potential in cancer therapy (Zhang, Claassen, Crogran-Grundy, Tseng, Drewe, & Cai, 2008).
properties
CAS RN |
944278-62-0 |
---|---|
Product Name |
N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-6-(3,4-dimethoxyphenyl)quinazolin-4-amine |
Molecular Formula |
C24H20N6O2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]quinazolin-4-amine |
InChI |
InChI=1S/C24H20N6O2/c1-31-22-10-4-17(12-23(22)32-2)16-3-9-21-20(11-16)24(27-14-26-21)29-18-5-7-19(8-6-18)30-15-25-13-28-30/h3-15H,1-2H3,(H,26,27,29) |
InChI Key |
UPPWMBQIDFTBEQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)N=CN=C3NC4=CC=C(C=C4)N5C=NC=N5)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)N=CN=C3NC4=CC=C(C=C4)N5C=NC=N5)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AZD2836; AZD-2836; AZD 2836; A-831; A 831; A831; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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